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Compound of Interest

Compound Name: Sopromidine

Cat. No.: B1615342 Get Quote

A Comparative Guide for Researchers in Drug Development

Impromidine, a potent and highly selective histamine H2 receptor agonist, has been a valuable

pharmacological tool for investigating the physiological roles of the H2 receptor. However, its

effects are not uniform across different species, a critical consideration for preclinical research

and the extrapolation of animal data to human contexts. This guide provides a comparative

analysis of the pharmacological effects of Impromidine across various species, supported by

experimental data, to aid researchers in designing and interpreting their studies.

Comparative Pharmacodynamics of Impromidine
Across Species
The potency and efficacy of Impromidine exhibit notable variations depending on the species

and the physiological system under investigation. The following table summarizes key

quantitative data from various studies.
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Species
Tissue/Syst
em

Pharmacolo
gical Effect

Potency
(ED50 or
effective
concentrati
on)

Efficacy
(Maximal
Response)

Reference

Human
Ventricular

Myocardium

Positive

Inotropic

Effect

Similar

potency to

histamine

Markedly and

significantly

less than

histamine

(partial

agonist)

[1][2]

Human
Gastric Acid

Secretion
Stimulation - - [3]

Dog
Gastric Acid

Secretion
Stimulation

0.26 ± 0.029

x 10⁻⁸

mol/kg/hr

Similar to

histamine
[3][4]

Dog Heart Rate Increase
ED50: 5.6

nmol/kg.hr

Similar to

histamine

Dog
Blood

Pressure

Decrease

(Hypotension

)

-
Similar to

histamine

Rat
Isolated

Stomach

Gastric Acid

Secretion

100 times

more potent

than

histamine

50% of the

maximal

response to

histamine

(partial

agonist)

Rat
Cardiovascul

ar System

Decreased

peripheral

resistance,

increased

cardiac

output

- -
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Cat
Cardiovascul

ar System

Decreased

peripheral

resistance,

increased

cardiac

output

- -

Cat

Tracheal

Muscle

(isolated)

Relaxation

More potent

than

histamine

and dimaprit

-

Guinea Pig

Papillary

Muscle

(isolated)

Positive

Inotropic

Effect

35 times

more potent

than

histamine

81% of the

maximal

response to

histamine

(partial

agonist)

Guinea Pig
Atria

(isolated)

Increased

rate and force

of contraction

Effective at 3-

100 nmol/l
-

Rabbit

Gastric Acid

Secretion (in

vivo & in

vitro)

Stimulation

More potent

than

histamine

In vitro: 67%

of the

maximal

response to

histamine

Rabbit

Kidney

(isolated,

perfused)

Fall in

perfusion

pressure and

urine flow

-
Tachyphylaxi

s observed

Signaling Pathway of Impromidine
Impromidine exerts its effects by binding to and activating the histamine H2 receptor, a G-

protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in
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intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which

then phosphorylates downstream targets to elicit a cellular response.

Cell Membrane

Impromidine Histamine H2 Receptor Binds to
Adenylyl Cyclase

 Activates
cAMP Catalyzes conversion

ATP

Protein Kinase A Activates Cellular Response Phosphorylates targets leading to

Click to download full resolution via product page

Caption: Signaling pathway of Impromidine via the Histamine H2 receptor.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summarized protocols from key studies on Impromidine.

In Vivo Gastric Acid Secretion in Dogs and Humans
Objective: To determine the dose-response relationship of Impromidine on gastric acid

secretion.

Subjects: Heidenhain pouch dogs and human volunteers.

Procedure:

Impromidine was administered via intravenous infusion at varying doses (Dogs: 0.05-1.6 x

10⁻⁸ mol/kg/hr; Humans: 0.39-6.22 x 10⁻⁸ mol/kg/hr).

Gastric acid output was collected and measured.
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For inhibition studies, H2-receptor antagonists (tiotidine in dogs, cimetidine in humans)

were co-infused.

Data Analysis: Dose-response curves were generated, and ED50 values were calculated

using nonlinear regression.

Isolated Heart Muscle Preparations (Human and Guinea
Pig)

Objective: To assess the inotropic effects of Impromidine.

Tissues: Human isolated left ventricular preparations and guinea pig isolated papillary

muscle.

Procedure:

Tissues were mounted in organ baths containing appropriate physiological salt solution

and stimulated electrically.

Concentration-response curves were established by cumulatively adding Impromidine to

the bath.

Force of contraction was measured.

In some experiments, H2-receptor antagonists were used to confirm the receptor-

mediated effect.

Hemodynamic Studies in Anesthetized Cats and Rats
Objective: To measure the hemodynamic responses to Impromidine.

Subjects: Anesthetized cats and rats.

Procedure:

Impromidine was administered via intravenous infusion at various rates.
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Cardiovascular parameters including blood pressure, heart rate, cardiac output, and

regional blood flow were monitored.

Discussion of Cross-Species Differences
The compiled data reveal significant cross-species differences in the pharmacological profile of

Impromidine.

Potency: Impromidine is consistently shown to be a highly potent H2 receptor agonist across

species, often significantly more potent than the endogenous ligand, histamine. For instance,

it is approximately 100 times more potent than histamine in stimulating gastric acid secretion

in the isolated rat stomach and 35 times more potent in eliciting a positive inotropic effect in

the guinea-pig papillary muscle. In conscious dogs, it was found to be about 38 times more

potent than histamine for gastric acid stimulation.

Efficacy (Partial vs. Full Agonism): A key differentiator across species is the nature of its

agonism. In the isolated rat stomach, guinea pig papillary muscle, and human ventricular

myocardium, Impromidine acts as a partial agonist, producing a maximal response that is

lower than that of histamine. In contrast, in conscious dogs, Impromidine produced the same

maximum stimulation of gastric acid output as histamine, suggesting it acts as a full agonist

in this model. The reasons for these differences in efficacy are likely multifactorial, potentially

involving variations in receptor density, receptor-effector coupling efficiency, or the presence

of different H2 receptor splice variants.

Physiological Responses: The systemic effects of Impromidine also show species-specific

patterns. For example, at higher infusion rates in cats, Impromidine decreased renal blood

flow, while in rats, it led to an increase.

Conclusion
The pharmacological effects of Impromidine are highly dependent on the species and the

experimental model. While it is a consistently potent H2 receptor agonist, its efficacy varies,

acting as a partial agonist in some species and tissues and a full agonist in others. These

differences underscore the importance of careful species selection in preclinical studies and

highlight the potential pitfalls of direct extrapolation of animal data to humans. Researchers
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should consider these species-specific pharmacological nuances when utilizing Impromidine as

a research tool to ensure the validity and translatability of their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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